

Technical Support Center: Customizing SAP S/4HANA for Scientific Research

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Compound of Interest		
Compound Name:	SAP-04	
Cat. No.:	B12363705	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using customized SAP S/4HANA systems for their experiments.

Frequently Asked Questions (FAQs)

Q1: I am trying to enter data for a new preclinical toxicology study, but I am getting the error message "Enter a value for field 'Study Phase'." The study is preclinical and doesn't have a phase like a clinical trial. How do I resolve this?

A1: This error typically occurs when the material master for the investigational compound has been configured with a field status group that makes "Study Phase" a required entry. To resolve this, you will need to either:

- Use a different material type: Your SAP administrator may have configured a specific material type for preclinical compounds that does not require a study phase. Check if a more appropriate material type is available.
- Request a change in field status: If a suitable material type is not available, you will need to submit a change request to your SAP support team to make the "Study Phase" field optional for the material type you are using.
- Use a placeholder value: As a temporary workaround, your organization's procedures may allow for a standardized placeholder for preclinical studies, such as "Preclinical" or "N/A".

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Consult your internal documentation or support team for the appropriate value.

Q2: Our lab uses a Laboratory Information Management System (LIMS) to manage experimental data. We are facing issues with data synchronization between our LIMS and SAP S/4HANA. What are the common causes for this?

A2: LIMS and SAP S/4HANA integration issues can arise from several factors. Common causes include:

- Incorrect mapping of data fields: The data fields in the LIMS and SAP S/4HANA must be correctly mapped. For example, a "Sample ID" in the LIMS must be mapped to the corresponding "Batch Number" or "Inspection Lot" in SAP.
- Middleware errors: If you are using middleware to connect the two systems, errors in the middleware can disrupt data flow. Check the middleware logs for any error messages.
- Network connectivity issues: Ensure that there is a stable network connection between the LIMS, the middleware (if any), and the SAP S/4HANA system.
- Authorization problems: The user account used for the integration must have the necessary authorizations in both the LIMS and SAP S/4HANA to create and modify data.

Q3: I am unable to release an inspection lot for a research sample. The system status is "CRTD" (Created) but not "REL" (Released). Why is this happening?

A3: An inspection lot remaining in the "CRTD" status and not transitioning to "REL" is a common issue in SAP Quality Management (QM).[1] The primary reasons for this in a research context are:

- No active inspection plan: An inspection plan with the correct usage for the inspection type must be created and released for the material.[1]
- Incorrect task list usage: The inspection type in the material master must be linked to a task list usage that matches the usage in the inspection plan.[2]
- Material specification is not created: If the material is subject to material specification, a corresponding specification must be created and released.[1]



 Automatic assignment is disabled: In the material master's quality management view, the "Automatic Assignment" checkbox for the inspection type should be checked.[1]

Q4: When I try to save a new research compound in the material master (MM01), I get a generic "ERROR IN INPUT" message. How can I identify the specific problem?

A4: The "ERROR IN INPUT" message in the material master is often vague.[3] To pinpoint the issue:

- Check for missing mandatory fields: Go through all the views you have accessed (Basic Data, Classification, etc.) and ensure all fields marked with a "*" (asterisk) are filled.
- Review field-specific error messages: After the initial error, click the "Enter" key again. The
 system will often highlight the specific field causing the error and may provide a more
 descriptive message at the bottom of the screen.
- Check the application log: Use transaction code SLG1 to check the application log for more detailed error information. You may need to specify the object MATERIAL to filter the logs.
- Authorization issues: It's possible you do not have the authorization to create or change certain data in the material master. Use transaction code /NSU53 immediately after the error occurs to check for any authorization failures.

Troubleshooting Guides Guide 1: Resolving Data Validation Errors in Clinical Trial Data Entry

This guide addresses common data validation errors encountered when entering patient data for a clinical trial using custom Fiori apps in SAP S/4HANA.

Scenario: A clinical research associate is entering patient visit data and encounters errors preventing them from saving the information.



Error Message	Root Cause	Troubleshooting Steps
"Date of visit cannot be in the future."	The entered visit date is later than the current system date.	1. Verify the entered date for accuracy. 2. If the date is correct and needs to be in the future (e.g., for a scheduled visit), the validation rule may need to be adjusted by the IT support team.
"Patient ID does not match any enrolled subjects."	The entered Patient ID is either incorrect or does not exist in the master data of enrolled subjects for the specific clinical trial.	1. Double-check the Patient ID for typos. 2. Verify that the patient has been properly enrolled in the study within the SAP system. 3. Ensure you have selected the correct clinical trial number.
"Adverse Event Grade must be between 1 and 5."	An invalid value (e.g., 0 or 6) has been entered for the adverse event severity grade.	1. Refer to the Common Terminology Criteria for Adverse Events (CTCAE) guidelines for the correct grading. 2. Enter a valid integer between 1 and 5.
"Concomitant medication not found in the drug dictionary."	The entered medication name does not exist in the integrated drug dictionary (e.g., WHODrug).	1. Check the spelling of the medication. 2. If the spelling is correct, the drug may need to be added to the custom dictionary or an alternative approved term should be used. Contact the clinical data manager.

Guide 2: Managing Experimental Batches of a New Drug Substance



Troubleshooting & Optimization

Check Availability & Pricing

This guide provides steps for troubleshooting issues related to the creation and management of experimental batches of a new drug substance in SAP S/4HANA.

Scenario: A lab technician is trying to create a new batch for a newly synthesized compound but is facing system errors.



Issue	Potential Cause	Resolution Steps
Cannot create a new batch for the material.	The material is not set up for batch management.	1. Go to the material master (transaction MM02). 2. In the "Purchasing" or "Work Scheduling" view, check if the "Batch management" indicator is set. 3. If not, this needs to be configured. Note: This setting cannot be changed once stock has been posted for the material. A new material may need to be created.
Batch characteristics (e.g., purity, concentration) are missing.	The batch class and its characteristics have not been assigned to the material.	1. In the material master, go to the "Classification" view. 2. Assign the correct batch class (e.g., DRUG_SUBSTANCE). 3. The relevant characteristics will then be available for data entry when creating or editing a batch (transaction MSC2N).
System does not generate a unique batch number automatically.	Batch number assignment is not configured for automatic generation.	1. This is a configuration setting that needs to be handled by the SAP support team. They can set up internal number assignment for the specific material type. 2. In the interim, you may be able to manually assign a batch number according to your organization's naming convention.

Experimental Protocols



Detailed Methodology: Preclinical Single-Dose Toxicology Study

This protocol outlines the data collection requirements for a single-dose toxicology study of a new investigational drug, "EXP-123," in rats, as would be managed in a customized SAP S/4HANA system.

1. Material and Batch Information:

• Material: EXP-123

• Batch Number: EXP-123-001

• Purity: 99.5%

Vehicle: 0.5% Methylcellulose in sterile water

2. Animal Subjects:

• Species: Sprague-Dawley Rat

• Number of Animals: 40 (20 male, 20 female)

• Health Status: Specific Pathogen Free

3. Dosing and Groups:

 Animals are assigned to four groups. Dosing information is recorded against each animal's unique ID.



Group	Treatment	Dose Level (mg/kg)	Number of Animals (Male/Female)
1	Vehicle Control	0	5/5
2	EXP-123	10	5/5
3	EXP-123	50	5/5
4	EXP-123	200	5/5

- 4. Data Collection (to be entered in the Fiori app for preclinical data):
- Clinical Observations: Recorded daily for each animal. Observations include changes in skin, fur, eyes, and general behavior.
- Body Weight: Measured and recorded for each animal pre-dose and on days 1, 3, 7, and 14.
- Food Consumption: Measured and recorded daily for each cage.
- Hematology and Clinical Chemistry: Blood samples are collected on day 14. The results for parameters such as RBC, WBC, ALT, AST, etc., are uploaded from the analysis instrument to the LIMS and then transferred to SAP S/4HANA.
- Necropsy and Histopathology: All animals are euthanized on day 14. Macroscopic findings are recorded. Tissues are collected, and histopathological findings are recorded.

Quantitative Data Summary

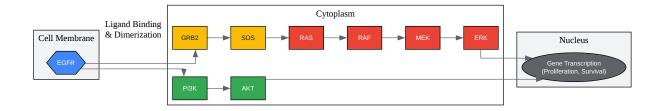
Dose-Response Data for Investigational Compound "EXP-123" in Cancer Cell Line "XYZ-1"

The following table summarizes the in-vitro dose-response data for the investigational compound EXP-123 against the XYZ-1 cancer cell line. This data would be stored in SAP S/4HANA and used for efficacy analysis in the early stages of drug development.[4][5]



Concentration (µM)	Mean Percent Inhibition	Standard Deviation
0.01	5.2	1.1
0.1	15.8	2.3
1	48.9	4.5
10	85.1	3.2
100	98.6	0.9

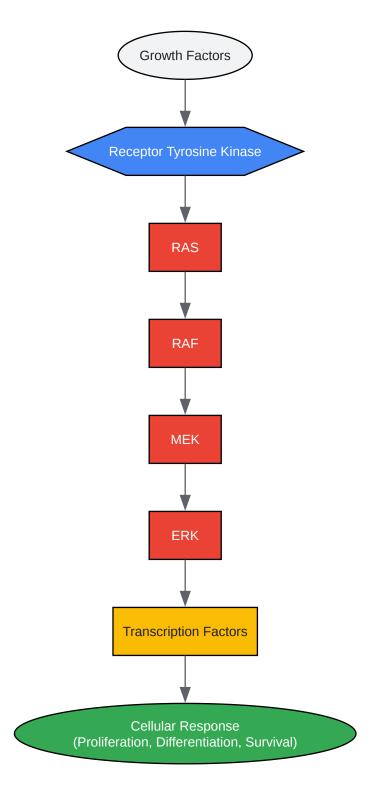
Visualizations Signaling Pathways and Workflows



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Caption: EGFR Signaling Pathway and Downstream Cascades.

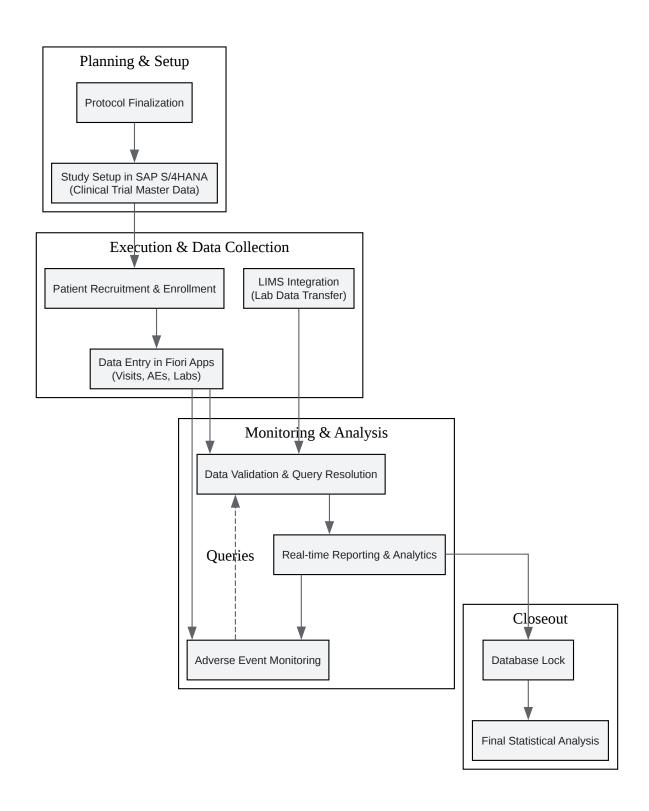




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Caption: Mitogen-Activated Protein Kinase (MAPK) Pathway.





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Caption: Clinical Trial Data Management Workflow in SAP S/4HANA.



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